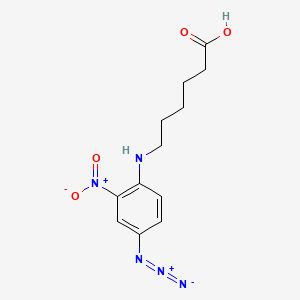

6-(2-Nitro-4-azidophenylamino)caproate

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-azido-2-nitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c13-16-15-9-5-6-10(11(8-9)17(20)21)14-7-3-1-2-4-12(18)19/h5-6,8,14H,1-4,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFJQDXNFNAVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207502 | |

| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58775-38-5 | |

| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058775385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Photoaffinity Labeling in Contemporary Molecular Biology Research

Photoaffinity labeling (PAL) is a powerful technique used to convert non-covalent molecular interactions into stable covalent bonds through light activation. mdpi.comnih.gov This method is a cornerstone of modern chemical biology for elucidating the complex network of interactions within a cell. nih.gov A typical photoaffinity probe consists of three key components: a pharmacophore (a ligand specific to a target), a photoreactive group, and a reporter tag for detection or enrichment. mdpi.comresearchgate.net

Upon binding to its target, the probe is irradiated with light of a specific wavelength. This activates the photoreactive group, which then forms a covalent bond with a nearby amino acid residue on the target molecule. mdpi.com This irreversible linkage allows for the identification of previously unknown cellular targets of drugs, metabolites, or other small molecules. mdpi.comnih.gov Contemporary applications of PAL are extensive, including the identification of drug targets, the mapping of ligand-binding sites on receptors, and the characterization of protein-protein, protein-lipid, and protein-nucleic acid interactions. mdpi.comnih.govdntb.gov.ua The integration of PAL with advanced analytical techniques like mass spectrometry has streamlined the process of identifying these covalently tagged proteins from complex biological mixtures. nih.gov

Table 1: General Workflow of a Photoaffinity Labeling Experiment

| Step | Description |

|---|---|

| 1. Probe Incubation | The photoaffinity probe is introduced to a biological system (e.g., cell lysate, live cells) and allowed to bind to its target protein(s). |

| 2. Photo-irradiation | The system is exposed to UV light at a specific wavelength to activate the photoreactive group, leading to covalent cross-linking with the target. |

| 3. Lysis & Enrichment (if applicable) | Cells are lysed to release proteins. If the probe contains a reporter tag like biotin (B1667282), the covalently linked protein-probe complexes are enriched using affinity chromatography. |

| 4. Analysis | The labeled proteins are typically separated by gel electrophoresis (SDS-PAGE) and identified using techniques such as Western blotting or mass spectrometry. |

Historical Development and Evolution of Azide Based Photoaffinity Probes

The concept of photoaffinity labeling was first introduced in the 1960s by F.H. Westheimer and colleagues, who used a diazoacetyl group to modify the enzyme chymotrypsin. mdpi.comdntb.gov.ua This pioneering work established the principle of using light to generate a reactive species from a ligand to label its binding site. dntb.gov.ua The application of aryl azides as a photoreactive group was first reported in 1969 by Fleet, Porter, and Knowles, who used them to label antibodies. dntb.gov.ua

Aryl azides became a popular choice for photoaffinity probes due to their relative stability in the dark and their efficient activation by UV light to form highly reactive nitrene intermediates. mdpi.com These nitrenes can react with a variety of chemical bonds found in biological macromolecules, making them effective cross-linkers. mdpi.com

The evolution of these probes has been marked by significant advancements in the reporter tag component. Early studies relied heavily on radioisotopes for detection. nih.gov However, the advent of bioorthogonal chemistry has led to the widespread adoption of non-radioactive tags. mdpi.com Modern probes often incorporate a terminal alkyne or an azide (B81097) handle, which can be linked to a reporter molecule (like biotin (B1667282) or a fluorophore) after the photocrosslinking step via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comdntb.gov.ua This two-step approach offers greater flexibility and reduces potential steric hindrance from bulky reporter groups during the initial binding event. mdpi.com

Table 2: Comparison of Common Photoreactive Groups

| Photoreactive Group | Activating Wavelength (approx.) | Reactive Intermediate | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Aryl Azide | 254-350 nm | Nitrene | High reactivity; relatively stable in the dark. | Long-lived intermediate can lead to non-specific labeling; potential for rearrangement. mdpi.com |

| Benzophenone (B1666685) | 350-360 nm | Triplet Ketone | More selective (prefers C-H bonds); less prone to rearrangement. nih.gov | Larger size can interfere with binding; requires longer irradiation times. |

| Diazirine | 350-380 nm | Carbene | Smallest size; very short-lived and highly reactive intermediate minimizes non-specific labeling. nih.govresearchgate.net | Can be more challenging to synthesize. |

Rationale for the Strategic Design and Utility of 6 2 Nitro 4 Azidophenylamino Caproate in Biomolecular Target Identification and Interaction Analysis

The chemical structure of 6-(2-Nitro-4-azidophenylamino)caproate is strategically designed to function as a heterobifunctional crosslinking agent for photoaffinity labeling studies. Its utility arises from the distinct roles played by its constituent parts:

2-Nitro-4-azidophenyl Group : This is the photoreactive "warhead" of the molecule. The aryl azide (B81097) (-N₃) is the key functional group that, upon UV irradiation, is converted into a highly reactive nitrene. This nitrene can then form a covalent bond with molecules in its immediate vicinity, such as the amino acid residues of a target protein. The presence of the electron-withdrawing nitro group (-NO₂) modifies the electronic properties of the aromatic ring, which can influence the wavelength required for activation and the reactivity of the resulting nitrene.

Caproate Linker : The six-carbon caproate chain (-(CH₂)₅COO⁻) acts as a flexible spacer arm. This linker separates the photoreactive azidophenyl group from the terminal carboxylate. The length and flexibility of this spacer are critical, as they allow the photoreactive head to reach and react with the target protein without being sterically hindered by the ligand to which the probe is attached.

Amine and Carboxylate Groups : The molecule possesses an amine (-NH-) linking the photoreactive group and the spacer, and a terminal carboxylate (-COO⁻). The carboxylate group serves as a convenient chemical handle for conjugation. Researchers can readily attach a molecule of interest (a drug, metabolite, or other ligand) to this end of the probe via standard amide bond formation chemistry.

In essence, this compound is a versatile building block. By itself, it is not specific for any biological target. Its utility is realized when it is covalently attached to a specific pharmacophore. The resulting conjugate is a complete photoaffinity probe that can be used to "fish" for the binding partners of that pharmacophore within a complex biological sample. This process allows researchers to convert a specific, but weak, non-covalent interaction into a permanent, covalent link, thereby facilitating the isolation and identification of the target protein.

Scope and Objectives of Academic Research Utilizing 6 2 Nitro 4 Azidophenylamino Caproate

Photochemistry of the Azido (B1232118) Group and Generation of Reactive Nitrene Intermediates

The cornerstone of this compound's function is the aryl azide (B81097) group. Aryl azides are generally stable in the dark but undergo photolysis upon irradiation with ultraviolet (UV) light. wikipedia.orgthermofisher.com This photoactivation initiates the extrusion of a molecule of nitrogen gas (N₂), a thermodynamically favorable process that results in the formation of a highly reactive and electron-deficient intermediate known as a nitrene. journalajocs.comrsc.org

The generated nitrene is a neutral, monovalent nitrogen species with only six valence electrons, making it a potent electrophile. amazonaws.com This intermediate can exist in two electronic spin states: a singlet state and a triplet state. wikipedia.org The singlet nitrene, where the non-bonding electrons are spin-paired, is typically the initial species formed and is characterized by its concerted and highly reactive nature. It can undergo a variety of reactions, including insertion into C-H, N-H, and O-H bonds. wikipedia.orgjournalajocs.com The triplet nitrene, with two unpaired electrons, is generally more stable and reacts in a stepwise manner, often behaving like a diradical. wikipedia.org For aryl nitrenes, intersystem crossing from the singlet to the more stable triplet state can occur, though the singlet state is often responsible for the rapid covalent modification desired in photoaffinity labeling. wikipedia.orgresearchgate.net

Photoexcitation: The aryl azide absorbs a photon, promoting it to an excited electronic state.

Nitrogen Extrusion: The excited azide rapidly decomposes, releasing dinitrogen gas. rsc.org

Nitrene Formation: A highly reactive aryl nitrene intermediate is generated. journalajocs.comamazonaws.com

This process transforms the probe from a passively binding molecule into a reactive agent capable of forging a permanent covalent link with a nearby molecule.

Kinetics and Efficiency of Covalent Adduct Formation with Proximal Biomolecular Targets

Once generated, the nitrene intermediate is extremely short-lived and will react with virtually any chemical bond in its immediate vicinity. nih.gov The goal of photoaffinity labeling is for this reaction to occur with an amino acid residue within the binding site of a target biomolecule before the probe dissociates or reacts with the solvent. The kinetics of this process are pseudo-first-order, driven by the high reactivity of the nitrene. researchgate.net

The efficiency of covalent adduct formation depends on several factors:

Binding Affinity: The probe must have a sufficiently high affinity for the target's binding site to ensure a long residence time, increasing the probability of cross-linking upon photoactivation.

Half-life of the Nitrene: The reactive intermediate must have a short enough half-life to ensure it reacts locally, but long enough to find a suitable reaction partner within the binding site.

Reactivity of Proximal Residues: Nitrenes can insert into various bonds, but the efficiency can vary. They readily react with nucleophilic residues and can even insert into typically inert C-H bonds of aliphatic amino acids like leucine (B10760876) and isoleucine, a key advantage over other cross-linking chemistries. nih.gov

Below is a table summarizing the general reactivity of nitrenes with common biological functional groups, which influences the efficiency of adduct formation.

| Functional Group | Type of Reaction | Relative Efficiency |

| N-H (e.g., Lysine (B10760008), Tryptophan) | Insertion | High |

| O-H (e.g., Serine, Tyrosine, Water) | Insertion | Moderate to High |

| S-H (e.g., Cysteine) | Insertion | High |

| C-H (e.g., Leucine, Alanine) | Insertion | Moderate |

| Aromatic Rings (e.g., Phenylalanine) | Addition/Ring Expansion | Moderate |

This table provides a generalized view of nitrene reactivity. Actual efficiency in a protein binding site depends on the specific microenvironment and accessibility of these groups.

Influence of the Nitro Group on Photoactivation Spectrum and Reactivity Profile

The presence of the electron-withdrawing nitro group (NO₂) on the phenyl ring is a critical design feature that significantly modulates the properties of the photoaffinity probe. Its influence is twofold:

Photoactivation Spectrum: The nitro group extends the conjugation of the aromatic system and alters its electronic properties. This causes a bathochromic (red) shift in the maximum absorption wavelength (λ_max) of the aryl azide. thermofisher.com Phenyl azides without such substitutions typically require short-wavelength UV light (around 250-300 nm) for activation, which can be damaging to proteins and nucleic acids. nih.govmdpi.com The nitro group shifts the λ_max to longer, less damaging wavelengths (typically >300 nm), allowing for more specific activation of the probe without causing significant photodamage to the biological sample. thermofisher.com

Reactivity Profile: The strongly electron-withdrawing nature of the nitro group influences the stability and reactivity of the resulting nitrene intermediate. nih.gov It can stabilize the nitrene, potentially affecting its lifetime and reaction preferences. Furthermore, electron-withdrawing substituents can disfavor the common rearrangement of aryl nitrenes into a seven-membered ring (a dehydroazepine intermediate), which can be a competing, non-productive pathway. researchgate.net By suppressing this rearrangement, the nitro group helps to channel the reactivity towards the desired intermolecular insertion reactions with the target biomolecule.

Role of the Caproate Moiety in Probe Linker Design and Spatial Accessibility to Binding Sites

The 6-aminocaproate (or 6-aminohexanoate) portion of the molecule serves as a flexible spacer or linker arm. In photoaffinity probe design, the linker connects the photoreactive headgroup (the 2-nitro-4-azidophenyl group) to a pharmacophore or another functional moiety that confers binding specificity (in this case, the amino group can be used for conjugation). The role of this linker is critical for successful labeling. nih.govgoogle.com

The primary functions of the caproate linker are:

Spatial Positioning: The length and flexibility of the six-carbon chain allow the photoreactive azido group to "reach" into a binding pocket and explore the local environment. nih.gov This increases the likelihood that upon activation, the generated nitrene is positioned favorably to react with an amino acid side chain of the target protein.

Minimizing Steric Hindrance: The linker distances the bulky photoreactive group from the core binding element of the probe. This prevents the photolabeling machinery from sterically interfering with the specific, non-covalent interactions that guide the probe to its target site. u-tokyo.ac.jp

Providing a Point of Attachment: The caproate's terminal carboxylate group provides a convenient chemical handle for conjugation to other molecules, such as a known drug, ligand, or a reporter tag like biotin (B1667282) or a fluorophore, without compromising the photoreactive or binding functionalities.

The length of the linker is a key design parameter. A linker that is too short may not allow the photophore to reach the target, while a linker that is too long might lead to excessive flexibility, potentially causing the reactive group to label regions outside the specific binding site or even react with itself. nih.gov

Specificity and Non-Specific Reactivity Considerations in Complex Biological Milieux

While this compound is designed for specific labeling, achieving perfect specificity in a complex biological environment like a cell lysate or live cell is a significant challenge. mdpi.com

Specificity is primarily driven by the non-covalent binding affinity of the probe for its intended target. The covalent bond is only formed after the probe is already localized to the binding site. researchgate.net Competition experiments, where an excess of the non-photoreactive parent ligand is used to block the binding site and prevent labeling, are essential to validate that the observed covalent modification is indeed target-specific. nih.gov

Non-specific reactivity arises from several sources:

Labeling of Abundant, Low-Affinity Proteins: If the probe has weak, transient interactions with highly abundant proteins, some non-specific labeling may occur upon irradiation simply due to mass action.

Long-Lived Reactive Intermediates: If the nitrene rearranges into a longer-lived reactive species, it might dissociate from the initial binding site and subsequently react with another molecule, leading to off-target labeling. researchgate.net

Dark Reactions: Some highly activated aryl azides, particularly those with strong electron-withdrawing groups like the nitro group, may exhibit a low level of reactivity with certain nucleophiles (e.g., thiols) even in the absence of light, although this is generally a minor pathway. documentsdelivered.com

Therefore, rigorous controls are paramount in photoaffinity labeling experiments to distinguish between specific, high-affinity interactions and non-specific background labeling.

Elucidation of Novel Protein-Ligand Binding Interfaces and Specificity

Photoaffinity labeling with this compound is a powerful strategy for identifying and characterizing the specific binding sites between a ligand and its target protein. By covalently and irreversibly linking the ligand to its protein partner, the technique overcomes the challenge of transient interactions that are difficult to study with other methods. nih.gov

A significant application of this is seen in the study of the bacterial translation machinery. When this compound is attached to an aminoacyl-tRNA (the ligand), it can be used to probe the binding interface of elongation factor Tu (EF-Tu), a crucial protein in protein synthesis. nih.gov Research has shown that cross-linking of the modified tRNA to EF-Tu is strictly dependent on the presence of Guanosine Triphosphate (GTP). nih.gov The reaction does not proceed when EF-Tu is bound to Guanosine Diphosphate (GDP). nih.gov This demonstrates the high specificity of the interaction, allowing the probe to selectively capture the protein in its active, GTP-bound conformational state. The resulting covalent complex permanently captures the binding interface, permitting subsequent enzymatic or chemical cleavage and analysis to identify the precise amino acid residues at the point of contact.

Characterization of Receptor-Ligand and Enzyme-Substrate Molecular Recognition

Molecular recognition is the foundation of biological specificity, governing how enzymes identify their substrates and receptors bind to their ligands. The this compound probe enables the detailed characterization of these recognition events. The interaction between the enzyme EF-Tu and its substrate, aminoacyl-tRNA, serves as a prime example. EF-Tu's role is to deliver the correct aminoacyl-tRNA to the ribosome during translation. researchgate.net

Studies using Phe-tRNA modified with this compound have successfully characterized the molecular recognition step. Binding of the tRNA to EF-Tu was an absolute prerequisite for the photo-cross-linking to occur. nih.gov The experiment's success with the GTP analog, GDPCP, and its failure with the inactive EF-Tu-GDP complex, highlights the probe's ability to report on the specific conformational state of the enzyme required for substrate recognition. nih.gov The formation of a stable, covalent bond allows researchers to isolate and study this transient enzyme-substrate complex, which is central to ensuring the fidelity of protein synthesis. nih.govwashington.edu

Mapping of Protein-Protein Interaction Topographies in Multiprotein Complexes

While extensively used for RNA-protein studies, the principles of photoaffinity labeling with this compound are also applicable to mapping protein-protein interactions within large complexes. nih.govresearchgate.net The compound is a heterobifunctional reagent; its photoreactive azido group can form a covalent bond upon UV activation, while its terminal carboxylic acid group on the caproate linker can be chemically activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines (like the side chain of lysine) on a specific "bait" protein. nih.govresearchgate.net

Once covalently attached to a known protein within a complex, this "bait" can be used to identify its nearest neighbors. Upon photoactivation, the azido group will covalently bind to any interacting protein partner in close proximity. nih.govresearchgate.net This method transforms a transient protein-protein interaction into a stable, covalent linkage, allowing for the isolation of the cross-linked pair or sub-complex. nih.gov Subsequent analysis, typically using mass spectrometry, can then identify the "prey" protein, helping to build a topographical map of the multiprotein assembly. washington.edu

Identification of RNA-Protein Interaction Sites in Ribosomal Structures and Other Ribonucleoproteins

The most prominent application of this compound is in the study of RNA-protein interactions, which are central to gene expression and regulation. researchgate.netnih.gov The compound has been instrumental in dissecting the complex environment of the ribosome.

The compound has been used to pinpoint interaction sites within the ribosome with remarkable precision. In a foundational study, the probe, referred to as NAK (6-[(2-nitro-4-azidophenyl)amino]caproate), was attached to the 5'-anticodon base of valyl-tRNA. nih.gov This modified tRNA was then bound to the aminoacyl (A) site of the Escherichia coli ribosome. Upon photoactivation, the probe formed a covalent cross-link with the 16S ribosomal RNA. nih.gov Through subsequent RNase T1 digestion and sequencing, the exact site of cross-linking on the 16S rRNA was identified as the cytosine residue at position 1400 (C1400). nih.gov This finding was critical for mapping the functional topography of the ribosomal decoding center.

Table 1: Ribosomal RNA Cross-Linking Site Identification

| Probe System | Target Macromolecule | Binding Site | Identified Cross-link Site | Significance |

| Valyl-tRNA with 6-[(2-nitro-4-azidophenyl)amino]caproate (NAK) attached to the 5'-anticodon base. nih.gov | E. coli 16S rRNA | A Site | Cytosine 1400 (C1400) | Provided a precise location of the anticodon loop within the ribosomal A site. nih.gov |

In many applications, the this compound probe is first conjugated to a specific site on a transfer RNA (tRNA) molecule. This process effectively transforms the tRNA into a high-precision photoaffinity probe. Researchers have successfully attached the compound to various positions on tRNA, including the 3-(3-amino-3-carboxypropyl)uridine (B1195333) residue of E. coli Phe-tRNA and the 5'-(carboxyethoxy)uridine at the anticodon position of valyl-tRNA. nih.govnih.gov By placing the photoreactive group at a known location on the tRNA, any subsequent cross-linking to a target protein or another RNA molecule provides direct information about the spatial proximity of that specific tRNA region to its binding partner. nih.govnih.gov

The interaction between elongation factors and the tRNA-ribosome complex is transient but essential for the speed and accuracy of translation. researchgate.netwashington.edu Using Phe-tRNA modified with this compound, researchers successfully captured the interaction with Elongation Factor Tu (EF-Tu). nih.gov The photo-activated probe formed a covalent complex between the modified tRNA and EF-Tu with a yield of 15-25%. nih.gov

Remarkably, the purified, cross-linked EF-Tu-tRNA complex could still bind to the ribosome, leading to the hydrolysis of the bound GTP. nih.gov Furthermore, the amino acid carried by the tRNA could participate in peptide bond formation. nih.gov This demonstrated that GTP hydrolysis is sufficient to release the amino acid-carrying end of the tRNA from EF-Tu, allowing it to engage with the ribosome's peptidyl transferase center, even while the rest of the tRNA molecule remains covalently tethered to the elongation factor. nih.gov

Table 2: Findings from EF-Tu-tRNA Photo-Cross-linking Study

| Parameter | Observation | Conclusion |

| Cross-linking Yield | 15-25%. nih.gov | The probe efficiently captures the EF-Tu-tRNA complex. |

| GTP Dependence | Cross-linking required EF-Tu to be in its GTP-bound state; no reaction occurred with EF-Tu-GDP. nih.gov | The probe specifically recognizes the active, substrate-binding conformation of the enzyme. nih.gov |

| Peptide Bond Formation | The cross-linked EF-Tu-tRNA complex, when bound to the ribosome, could still form a peptide bond. nih.gov | GTP hydrolysis releases the 3' end of tRNA from EF-Tu, allowing it to function in the ribosome. nih.gov |

| Probe Length | Shortening the probe from 20 Å to 14 Å completely blocked the cross-linking, as did using a different 8 Å probe on another face of the tRNA. nih.gov | The cross-linking site on EF-Tu is likely on the periphery of the molecule, providing distance constraint data. nih.gov |

Application in Chemical Proteomics for Global Target Deconvolution Studies

The identification of the full spectrum of protein targets for a bioactive small molecule, a process known as target deconvolution, is a significant challenge in drug discovery and chemical biology. Phenotypic screens often yield compounds with interesting biological activities, but their mechanisms of action can remain elusive without knowledge of their molecular targets. nih.govresearchgate.netresearchgate.net Photoaffinity labeling, utilizing probes derived from this compound, offers a robust strategy for the unbiased, proteome-wide identification of these targets directly in a native biological context. nih.govnih.gov

A common derivative of this compound used for these studies is N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, commercially known as Sulfo-SANPAH. proteochem.comproteochem.com This water-soluble reagent possesses two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a nitrophenylazide group. The NHS ester readily reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) on a ligand of interest, effectively tethering the photoreactive group to the molecule. proteochem.com

The general workflow for a global target deconvolution study using a Sulfo-SANPAH-derivatized probe involves several key steps. Initially, the probe is incubated with a complex biological sample, such as a cell lysate or even intact cells. Upon binding of the ligand portion of the probe to its protein target(s), the sample is irradiated with UV light, typically in the range of 320-350 nm. proteochem.comthermofisher.com This photoactivation converts the inert aryl azide into a highly reactive nitrene intermediate, which then rapidly forms a covalent bond with nearby amino acid residues within the binding pocket of the target protein. thermofisher.comnih.govthermofisher.com

Following crosslinking, the captured proteins are enriched, often through a biotin tag that can be incorporated into the probe, and then subjected to proteolytic digestion. The resulting peptides are analyzed by tandem mass spectrometry (MS/MS) to identify the proteins that were covalently labeled by the probe. nih.gov Quantitative proteomic strategies can be employed to distinguish specific targets from non-specific binders by competing the binding of the photoreactive probe with an excess of the underivatized parent compound.

While the principles of using this compound derivatives for target deconvolution are well-established, specific and comprehensive lists of protein targets identified using this particular reagent are not always available in publicly accessible literature. However, the type of data generated from such an experiment can be represented in a table format, as shown below. This illustrative table demonstrates how potential protein targets for a hypothetical bioactive compound could be presented, including quantitative data that helps in prioritizing candidates for further validation.

| Protein ID | Protein Name | Peptide Sequence Identified | Fold Enrichment (Probe vs. Control) | p-value |

| P01112 | Epidermal growth factor receptor | ILEENLKR | 15.2 | 0.001 |

| Q9Y243 | Mitogen-activated protein kinase 10 | YVVTRRWEYLL | 12.5 | 0.003 |

| P35968 | 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase beta-2 | KTFVLTACK | 9.8 | 0.009 |

| P04637 | Cellular tumor antigen p53 | AMNYYLK | 2.1 | 0.045 |

| P08684 | Vimentin | LDSLPLVD | 1.5 | 0.210 |

This table is a representative example of data from a chemical proteomics experiment for target deconvolution and does not represent actual results from the use of this compound.

Utilization in Structural Biology Approaches for Conformational Probing and Distance Constraints

Beyond identifying the targets of a ligand, understanding the three-dimensional structure of the ligand-protein complex is crucial for structure-based drug design. Photoaffinity crosslinkers like this compound and its derivatives can be employed as "molecular rulers" to probe the conformation of proteins and to provide valuable distance constraints for structural modeling. nih.gov

The heterobifunctional nature of Sulfo-SANPAH is again key to this application. One end of the crosslinker can be attached to a specific, known site on a protein or within a protein complex. Upon photoactivation, the other end will covalently link to residues that are within a certain distance, defined by the length of the crosslinker's spacer arm. The spacer arm of Sulfo-SANPAH is 18.2 angstroms, providing a defined radius within which interactions can be captured. proteochem.comproteochem.com

By identifying the cross-linked residues through mass spectrometry, researchers can deduce the proximity of these residues in the protein's native, folded state. This information is particularly valuable for:

Mapping binding sites: By attaching the crosslinker to a ligand, the specific amino acids in the binding pocket that are in close proximity to the ligand can be identified.

Probing conformational changes: Proteins often undergo conformational changes upon binding to a ligand or another protein. By performing the crosslinking experiment in the presence and absence of a specific stimulus (e.g., an allosteric modulator), changes in the crosslinking pattern can reveal shifts in the protein's structure.

Determining the topology of protein complexes: By crosslinking subunits within a larger protein complex, the spatial arrangement and interaction interfaces of the constituent proteins can be mapped. nih.gov

The data generated from these experiments provide crucial distance constraints that can be used to build or validate computational models of protein structures and complexes. Below is an illustrative table of the type of distance constraint data that can be obtained from a crosslinking mass spectrometry experiment.

| Crosslinked Residue 1 (Protein A) | Crosslinked Residue 2 (Protein B) | Spacer Arm Length (Å) | Inferred Proximity |

| Lys-121 | Tyr-88 | 18.2 | Within 18.2 Å |

| Lys-121 | Phe-92 | 18.2 | Within 18.2 Å |

| Lys-256 | Val-34 | 18.2 | Within 18.2 Å |

This table is a representative example of data from a cross-linking mass spectrometry experiment for structural analysis and does not represent actual results from the use of this compound.

Development of Tailored Photoaffinity Labeling Protocols for Diverse Biomolecules

Photoaffinity labeling is a powerful technique to identify and characterize transient interactions between biomolecules. nih.gov The 2-nitro-4-azidophenyl moiety is a classic photolabeling group that, upon irradiation with light, generates a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules. nih.gov Derivatives of this compound are used to create tailored protocols for probing the binding sites on various biomolecules, most notably proteins and nucleic acids.

A common strategy involves activating the terminal carboxyl group of the caproate spacer, often as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amino groups on a ligand or biomolecule. This pre-tagged molecule is then used as a probe to identify its binding partners. For example, analogues like the NHS ester of N-(2-nitro-4-azidophenyl)glycine have been successfully used to modify Phe-tRNAPhe. This modified tRNA analogue was then used to probe the peptidyl transferase center of the Escherichia coli ribosome. nih.gov Upon photoactivation, the probe covalently attached to specific ribosomal proteins, allowing for their identification. nih.gov

The development of these protocols requires careful consideration of the target system. The length of the spacer arm—in this case, the caproate group—is critical for positioning the photoreactive azide group within the binding pocket of the target biomolecule. The specificity of the labeling is confirmed by competition experiments, where the presence of the unlabeled native ligand reduces the incorporation of the photoaffinity label into the target proteins. nih.gov

Table 1: Examples of Photoaffinity Labeling Protocols using 2-Nitro-4-azidophenyl Derivatives

| Probe Molecule | Target Biomolecule | Labeled Components | Purpose |

|---|---|---|---|

| N-(2-nitro-4-azidophenyl)glycyl-Phe-tRNAPhe | E. coli 70S Ribosome | Ribosomal proteins L11 and L18 nih.gov | To identify proteins at the peptidyl transferase center. nih.gov |

| N-(2-nitro-4-azidobenzoyl)puromycin | Rat Liver Ribosomes | Ribosomal proteins L28/29, L4, L6, L10, L24 capes.gov.br | To detect proteins near the peptidyltransferase centre. capes.gov.br |

| p-Azidopuromycin | E. coli Ribosomes | 50S ribosomal proteins and rRNA nih.gov | To demonstrate site-specific labeling of the peptidyltransferase center. nih.gov |

Integration with Mass Spectrometry-Based Proteomics for Site-Specific Target Identification

The integration of photoaffinity labeling with mass spectrometry (MS)-based proteomics provides a high-throughput and precise method for identifying not only the protein targets but also the specific amino acid residues involved in the interaction. nih.gov The process begins with the cross-linking reaction induced by photolysis. After the covalent bond is formed between the this compound-derivatized probe and its target protein, the protein is isolated.

The general workflow for MS-based proteomics involves several key steps:

Proteolytic Digestion: The isolated, cross-linked protein complex is digested into smaller peptides using enzymes like trypsin.

LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). nih.govnih.gov

Database Searching: The fragmentation patterns (MS/MS spectra) of the peptides are matched against protein sequence databases to identify the protein. nih.gov

The covalently attached photoaffinity label introduces a specific mass modification to the peptide it is bound to. This mass shift allows for the identification of the cross-linked peptide during data analysis. Advanced software algorithms can search for these specific modifications, pinpointing the exact peptide sequence that was at the binding interface. Further analysis of the MS/MS fragmentation data can often reveal the specific amino acid residue that was cross-linked. This level of detail is crucial for understanding the precise architecture of a binding site and for applications like drug design.

Application in Affinity Purification and Enrichment Techniques for Labelled Biomolecules

Following the photo-cross-linking event, the covalently labeled biomolecules are often present in low abundance within a complex biological mixture. Therefore, enrichment is a critical step for successful identification and analysis. Affinity purification techniques are employed to isolate the labeled molecules.

If the this compound probe is designed to include a purification tag, such as biotin, the enrichment process is straightforward. The entire reaction mixture is passed over a resin with a high affinity for the tag (e.g., streptavidin-coated beads for a biotin tag). The covalently linked complex is retained on the resin while unbound proteins are washed away. The enriched, labeled biomolecules can then be eluted for subsequent analysis, such as mass spectrometry.

In cases where a purification tag is not part of the primary probe, the affinity purification can be based on the ligand portion of the probe. For example, if the photoaffinity label is attached to a known drug molecule, an antibody against that drug could be used to immunoprecipitate the cross-linked protein-drug complex. The success of photoaffinity labeling experiments on E. coli ribosomes, for instance, relied on separating the ribosomal subunits and their components to identify which specific proteins or RNA molecules were labeled. nih.govnih.gov This separation itself acts as a form of purification and enrichment for the labeled species within the larger ribosomal complex.

Strategies for Derivatization and Tagging of this compound for Enhanced Detection (e.g., N-hydroxysuccinimide ester variants)

The versatility of this compound stems from its terminal carboxylic acid, which serves as a chemical handle for derivatization. This allows the core photoreactive group to be attached to a wide variety of molecules or to be equipped with additional functionalities for detection and purification.

One of the most common and effective derivatization strategies is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. researchgate.net NHS esters are highly reactive towards primary amino groups, such as the side chain of lysine residues in proteins or modified amines in nucleic acids, forming stable amide bonds. nih.govresearchgate.net The synthesis of the NHS ester of a related compound, N-(2-nitro-4-azidophenyl)glycine, has been described and used to create photoaffinity probes from amino-containing molecules like Phe-tRNA. nih.gov

Other derivatization strategies include:

Incorporation of Reporter Tags: A fluorescent dye or a radioactive isotope can be incorporated into the structure to facilitate detection and quantification of labeled biomolecules using techniques like fluorescence microscopy or autoradiography.

Addition of Affinity Handles: As mentioned previously, tags like biotin can be added. The alkyne group is another popular handle, allowing for "click chemistry" reactions with azide- or cyclooctyne-containing partners for purification or detection. nih.gov

These derivatization strategies significantly expand the utility of the core 2-nitro-4-azidophenyl photoreactive group, enabling a broad range of experimental designs for studying molecular interactions.

Optimization of Irradiation Conditions and Wavelengths for Selective Photoreactivity

The activation of the azido group in this compound to form the reactive nitrene is achieved through photolysis, requiring careful optimization of irradiation conditions. nih.gov The goal is to maximize the cross-linking efficiency while minimizing photodamage to the biological sample.

The 2-nitro-4-azidophenyl group is specifically designed to be activated by longer wavelength UV light (typically >300 nm) compared to simple phenyl azides. nih.gov This is advantageous because shorter wavelength UV light (<300 nm) can cause significant damage to proteins and nucleic acids, potentially leading to non-specific cross-linking and loss of biological function. The nitro group absorbs light energy and facilitates the conversion of the azide to the nitrene.

Factors to optimize include:

Wavelength: Using a light source with a specific wavelength output (e.g., a filtered mercury lamp or a laser) that matches the absorption maximum of the azido compound while avoiding wavelengths that damage biomolecules.

Irradiation Time and Intensity: The duration and power of the light exposure must be carefully controlled. Insufficient irradiation will result in low cross-linking yields, while excessive irradiation can increase non-specific damage.

Temperature: Photochemical reactions can be influenced by temperature. nih.gov Most photoaffinity labeling experiments are carried out at low temperatures (e.g., on ice) to slow down diffusion and non-specific reactions, as well as to preserve the integrity of the biological sample.

The optimal conditions are typically determined empirically for each specific biological system to achieve the best balance between selective photoreactivity and sample integrity.

Methodologies for Analysis of Cross-linked Products (e.g., RNase digestion, gel electrophoresis, sequencing)

Once the photoaffinity labeling reaction is complete and the products are purified, various analytical methods are used to identify the labeled biomolecules and the sites of cross-linking. The choice of method depends on the nature of the target.

Gel Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to separate proteins based on their molecular weight. nih.gov When a probe is cross-linked to a target protein, the resulting complex will have a higher molecular weight, causing it to migrate more slowly in the gel. This "band shift" is a primary indicator of successful cross-linking. If the probe is radiolabeled, the labeled bands can be visualized by autoradiography. For RNA analysis, denaturation gel electrophoresis can be used to analyze cross-linked RNA species. nih.gov

Enzymatic Digestion: To pinpoint the location of the cross-link within a protein or RNA molecule, the isolated complex is subjected to enzymatic digestion.

Proteases (e.g., Trypsin): For protein targets, proteases are used to cleave the protein into a predictable set of smaller peptides. The peptide fragment that is covalently attached to the photoaffinity label can then be identified by mass spectrometry.

Ribonucleases (RNases): For RNA targets, specific RNases (like RNase T1) are used to digest the RNA strand into smaller oligonucleotides. nih.gov The fragment containing the cross-link can then be isolated and sequenced. In studies of the ribosome, both ribosomal proteins and ribosomal RNA (rRNA) were identified as targets, requiring analysis of both protein and RNA components. nih.govnih.gov

Sequencing: After digestion and isolation of the labeled fragment (either peptide or oligonucleotide), its sequence is determined. For peptides, this is typically done using tandem mass spectrometry (MS/MS). For RNA fragments, traditional RNA sequencing methods or specialized mass spectrometry techniques can be employed. This final step provides the highest resolution data, identifying the specific amino acid or nucleotide that was at the heart of the molecular interaction.

Computational and Theoretical Perspectives on 6 2 Nitro 4 Azidophenylamino Caproate Interactions

Molecular Docking and Dynamics Simulations of Probe-Target Binding Events

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interaction between a ligand, such as 6-(2-nitro-4-azidophenylamino)caproate, and its biological target. youtube.com Docking algorithms predict the preferred orientation of the probe within the binding site of a protein, generating various poses and scoring them based on intermolecular interactions. youtube.com This initial static picture is then brought to life by MD simulations, which simulate the movement of atoms over time, providing a dynamic view of the binding process and the stability of the probe-target complex. reddit.com

For photoaffinity probes like this compound, docking studies are crucial for identifying potential binding pockets on a target protein. The caproate linker provides conformational flexibility, which is a key consideration in docking simulations. Specialized covalent docking programs, such as HCovDock, are particularly useful as they can model the formation of a covalent bond between the photoactivated nitrene and the protein. nih.gov These programs often outperform standard non-covalent docking tools in accurately predicting the final bound state. nih.govresearchgate.net

MD simulations can then be used to refine the docked poses and assess the stability of the non-covalent complex before photoactivation. These simulations can reveal how the probe induces or adapts to conformational changes in the protein, providing a more realistic model of the binding event. mdpi.com For instance, simulations can show how the 2-nitro-4-azidophenyl group orients itself within the binding pocket, a critical factor for subsequent covalent modification.

| Computational Method | Application to this compound | Key Insights |

|---|---|---|

| Molecular Docking | Prediction of initial binding pose in the target protein's active or allosteric site. | Identification of key interacting residues and initial binding affinity estimation. |

| Covalent Docking | Modeling the formation of the covalent bond between the photoactivated nitrene and a specific amino acid residue. | Prediction of the final covalent adduct structure and identification of the most likely labeled residues. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of the non-covalent probe-target complex. | Understanding conformational changes upon binding and the flexibility of the probe within the binding site. |

Quantum Chemical Calculations of Photoactivation Pathways and Nitrene Reactivity

Quantum chemical (QC) calculations are essential for understanding the electronic-level details of the photoactivation process of this compound. arxiv.org Upon irradiation with UV light, the aryl azide (B81097) moiety undergoes photolysis to generate a highly reactive nitrene intermediate. wikipedia.orgfishersci.com QC methods can elucidate the mechanism of this transformation, including the electronic transitions involved and the nature of the excited states.

The photochemistry of aryl azides can be complex, potentially involving singlet and triplet nitrene species, as well as other transient intermediates like dehydroazepines. acs.orgosti.gov The presence of the nitro group on the phenyl ring significantly influences the electronic properties and reactivity of the generated nitrene. osti.gov QC calculations can model the potential energy surfaces of these different pathways, predicting which species is more likely to form and its subsequent reactivity. nih.govresearchgate.net

The reactivity of the nitrene is a key determinant of the labeling efficiency and specificity. numberanalytics.com Nitrenes can undergo various reactions, including insertion into C-H and N-H bonds, as well as addition to double bonds. wikipedia.orgresearchgate.net QC calculations can predict the activation barriers for these different reaction pathways with various amino acid side chains, providing a theoretical basis for the observed labeling patterns. For example, these calculations can help explain why certain residues are preferentially modified over others.

| Computational Approach | Focus of Analysis | Information Gained |

|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Electronic transitions upon photoexcitation. | Prediction of absorption spectra and identification of relevant excited states for photolysis. |

| Potential Energy Surface (PES) Scans | Reaction pathways for nitrene formation and subsequent reactions. | Identification of transition states and calculation of activation energies for different reaction channels. |

| Molecular Orbital (MO) Analysis | Electronic structure of the nitrene intermediate. | Understanding the electrophilic nature and spin state (singlet vs. triplet) of the nitrene, which dictates its reactivity. wikipedia.orgnumberanalytics.com |

Prediction of Covalent Adduct Formation Sites and Stability

A primary goal of using photoaffinity probes is to identify the specific amino acid residues that constitute the binding site. Computational methods play a crucial role in predicting the most likely sites of covalent adduct formation. By combining the results from molecular docking and quantum chemical calculations, it is possible to build a comprehensive model of the labeling process.

The prediction of covalent adduct formation sites begins with identifying nucleophilic residues within the binding pocket that are in close proximity to the photoactivated nitrene. The distance and orientation of the nitrene relative to potential reaction partners are critical factors. Covalent docking programs can be employed to systematically explore possible covalent linkages. nih.govresearchgate.net

In Silico Screening and Selectivity Analysis for Potential Off-Target Interactions

A significant challenge in the use of any chemical probe is the potential for off-target interactions, which can lead to ambiguous results and misinterpretation of biological function. acs.org In silico screening methods offer a rapid and cost-effective way to predict the potential off-target binding profile of this compound. figshare.comnih.gov

These computational approaches typically involve screening the probe against a large database of protein structures. frontiersin.orgresearchgate.net By employing docking algorithms, it is possible to predict the binding affinity of the probe to a wide range of proteins. This can help to identify potential off-targets that may have binding sites with similar physicochemical properties to the intended target.

Furthermore, selectivity analysis can be performed by comparing the predicted binding scores for the intended target versus the potential off-targets. frontiersin.org This analysis can provide a "selectivity score" that helps to prioritize experimental validation of the most likely off-targets. Such computational pre-screening can guide the design of more selective probes and aid in the interpretation of in-cell labeling experiments where numerous proteins may be labeled. acs.org

Structural Modeling of Labelled Biomolecular Complexes to Infer Conformational States

The covalent modification of a protein by this compound can provide a unique opportunity to study the conformational states of the biomolecular complex. mdpi.com Once the site of covalent attachment has been identified, structural modeling techniques can be used to build a three-dimensional model of the labeled protein. nih.gov

These models are often generated by integrating data from various sources, including the crystal structure of the unmodified protein, the predicted binding pose of the probe, and the experimentally determined site of covalent modification. The resulting model provides a static snapshot of the labeled complex.

Comparative Analysis of 6 2 Nitro 4 Azidophenylamino Caproate with Alternative Photoaffinity Probes

Comparison with Diazirine-Based Photoaffinity Labels Regarding Reactivity and Efficiency

Diazirines are a popular class of photoaffinity probes due to their small size and efficient photoactivation. nih.govthermofisher.com Upon irradiation with UV light (typically 330–370 nm), diazirines generate highly reactive carbene intermediates. thermofisher.comnih.gov This reactivity profile differs significantly from that of 6-(2-nitro-4-azidophenylamino)caproate, which forms a nitrene intermediate.

| Feature | This compound (Nitrophenyl Azide) | Diazirine-Based Probes |

|---|---|---|

| Photoreactive Group | Aryl Azide (B81097) | Diazirine |

| Reactive Intermediate | Nitrene | Carbene |

| Activation Wavelength | Long-wave UV (300-460 nm) thermofisher.com | Long-wave UV (330-370 nm) thermofisher.com |

| Reactivity | Reactive, can undergo ring expansion mdpi.com | Highly reactive, prone to quenching by water nih.gov |

| Selectivity | Can be selective depending on the system nih.gov | Can exhibit high selectivity, even for low-affinity interactions nih.gov |

| Size of Photoreactive Group | Larger | Small, minimally perturbing nih.gov |

Distinction from Benzophenone-Based Photoaffinity Reagents in Terms of Cross-linking Mechanism and Photochemistry

Benzophenone-based reagents represent another major class of photoaffinity probes with a distinct photochemical mechanism compared to this compound. Upon excitation with UV light (around 350-360 nm), benzophenone (B1666685) forms a long-lived triplet diradical. mdpi.com This intermediate is less reactive than the nitrene or carbene generated from aryl azides and diazirines, respectively.

The primary cross-linking mechanism for benzophenones involves hydrogen abstraction from C-H bonds to form a covalent bond. mdpi.com A key advantage of benzophenones is their relative stability in aqueous environments; the triplet state is not readily quenched by water, which can lead to higher cross-linking yields in some cases. However, the longer lifetime of the excited state can also lead to a higher degree of non-specific labeling, as the probe has more time to diffuse and react with non-target molecules.

In contrast, the nitrene generated from this compound is a shorter-lived, more reactive species. While this can lead to more specific labeling of the immediate binding partner, the efficiency can be lower due to reactions with the solvent or intramolecular rearrangements. The choice between a nitrophenyl azide like this compound and a benzophenone, therefore, involves a trade-off between reactivity, selectivity, and the potential for non-specific labeling.

| Feature | This compound (Nitrophenyl Azide) | Benzophenone-Based Reagents |

|---|---|---|

| Photoreactive Group | Aryl Azide | Benzophenone |

| Reactive Intermediate | Nitrene | Triplet Diradical |

| Activation Wavelength | Long-wave UV (300-460 nm) thermofisher.com | Long-wave UV (350-360 nm) mdpi.com |

| Cross-linking Mechanism | Insertion and other reactions | Hydrogen abstraction mdpi.com |

| Lifetime of Intermediate | Short-lived | Long-lived mdpi.com |

| Reaction with Water | Can be quenched | Relatively stable mdpi.com |

Advantages and Limitations of this compound in Specific Research Contexts

The utility of this compound is highly dependent on the specific biological question being addressed. Its advantages and limitations are often most apparent when considering its application in particular research areas.

Advantages:

Activation Wavelength: The nitro group on the phenyl ring shifts the absorption maximum to longer wavelengths (300-460 nm), allowing for photoactivation with less photochemically damaging light compared to simple phenyl azides. thermofisher.com This is particularly advantageous when working with sensitive biological samples like proteins and nucleic acids.

Versatility: The caproate linker provides a functional handle that can be readily derivatized, for example, to an N-hydroxysuccinimide (NHS) ester, allowing for its conjugation to a wide range of biomolecules containing primary amines.

Studying Nucleic Acid-Protein Interactions: Historically, nitrophenyl azides have been successfully employed to study the interactions between nucleic acids and proteins, such as tRNA and elongation factors.

Limitations:

Potential for Rearrangement: Upon photolysis, the generated nitrene can undergo intramolecular rearrangements, such as ring expansion, which can lead to the formation of less reactive species and reduce the cross-linking efficiency.

Lower Cross-linking Efficiency: In some systems, aryl azides may exhibit lower cross-linking yields compared to other photoaffinity probes like benzophenones or diazirines. nih.gov

Potential for Non-specific Labeling: While generally considered to be more specific than longer-lived probes, there is still a possibility of non-specific labeling, particularly at higher concentrations or with prolonged irradiation times.

Relative Efficiency and Selectivity Profiles in Defined Biological Systems

The efficiency and selectivity of this compound are not absolute properties but are influenced by the specific biological context in which the probe is used.

In the context of identifying specific binding partners within a complex proteome, the selectivity of the probe is paramount. Studies with related nitrophenyl azide probes have demonstrated the ability to achieve selective labeling. For instance, 4-fluoro-3-nitrophenyl azide has been shown to act as a selective photoaffinity label for type B monoamine oxidase, with minimal photodependent inhibition of the type A isoenzyme. nih.gov This suggests that the specific binding affinity of the ligand portion of the probe plays a crucial role in directing the cross-linking to the intended target.

Complementary Applications with Bioorthogonal Chemistry and Click Chemistry Approaches

A significant advantage of incorporating an azide moiety, as in this compound, is its compatibility with bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". acs.orgnih.gov These reactions are highly specific and can be performed in complex biological environments without interfering with native biochemical processes. nih.gov

This compatibility opens up a powerful two-step approach for target identification and labeling. In the first step, the photoaffinity probe, containing the nitrophenyl azide for cross-linking and a second azide group (or an alkyne), is used to covalently label its binding partner upon photolysis. In the second step, a reporter molecule, such as a fluorophore or a biotin (B1667282) tag functionalized with a complementary alkyne (or azide), is attached to the labeled protein via a click reaction. acs.org

This strategy offers several benefits over traditional one-step labeling approaches:

Reduced Steric Hindrance: The initial photoaffinity probe is small, minimizing potential interference with the biological interaction under investigation. Bulky reporter groups are introduced only after the cross-linking event.

Increased Sensitivity: The use of highly sensitive reporter groups, such as fluorescent dyes or biotin for affinity purification, can significantly enhance the detection of labeled proteins.

Multiplexing Capabilities: Different reporter molecules can be "clicked" onto the labeled protein, allowing for various downstream analyses from a single experiment.

The combination of photoaffinity labeling with this compound and click chemistry provides a versatile and powerful platform for the study of biomolecular interactions in complex biological systems.

Future Directions and Emerging Research Avenues for 6 2 Nitro 4 Azidophenylamino Caproate

Development of Next-Generation Photoaffinity Probes Based on the 6-(2-Nitro-4-azidophenylamino)caproate Scaffold for Enhanced Specificity or Reactivity

The core structure of this compound, featuring a nitro-substituted aryl azide (B81097), is a well-established photoreactive group. Upon photolysis with UV light, it forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules, thereby "labeling" interacting partners. nih.gov Future research is centered on refining this scaffold to overcome the limitations of first-generation probes, such as the potential for side reactions and the need for protein-damaging wavelengths of light. escholarship.org

Key development strategies include:

Modification of the Photoreactive Group: While the aryl azide is effective, other photoreactive moieties like diazirines and benzophenones offer different activation wavelengths and reactivity profiles. enamine.netwikipedia.org Diazirines, for instance, can be activated by less-damaging, longer-wavelength UV light and form reactive carbenes. nsf.gov Modifying the scaffold by replacing the aryl azide with these alternatives could enhance labeling efficiency and reduce off-target effects.

Optimization of the Spacer Arm: The caproate (hexanoic acid) linker provides flexibility and a point for conjugation. Future designs could involve altering the length, rigidity, and chemical nature of this spacer to improve the probe's binding affinity and specificity for its intended target.

Incorporation of Minimalist Tags: The development of probes that require minimal structural alteration to the parent molecule is crucial. This ensures that the probe's biological activity closely mimics that of the original ligand, a critical factor for successful target identification.

| Photoreactive Group | Reactive Intermediate | Activation Wavelength (Typical) | Key Characteristics |

| Aryl Azide | Nitrene | 254-300 nm | Highly reactive; can insert into C-H and N-H bonds. |

| Benzophenone (B1666685) | Triplet Ketone | 350-360 nm | Less reactive than nitrenes, preferring C-H bonds; less prone to reacting with water. |

| Diazirine | Carbene | ~350 nm | Highly reactive and short-lived; can be activated at longer wavelengths, minimizing protein damage. nsf.gov |

Integration with Advanced Imaging Techniques for Spatiotemporal Visualization of Biomolecular Interactions

Understanding where and when a small molecule interacts with its protein targets within a live cell is a major goal of chemical biology. Photoaffinity probes derived from the this compound scaffold can be adapted for advanced imaging by incorporating a reporter tag, such as a fluorophore.

This integration enables several advanced applications:

Fluorescence Imaging: By attaching a fluorescent dye to the caproate terminus, researchers can directly visualize the probe's localization within cellular compartments. Following UV activation and covalent cross-linking, the fluorescent signal reveals the location of the target proteins. nih.gov

Live-Cell Imaging: The ability to perform labeling directly in a native cellular environment is a significant advantage, as it avoids artifacts that can arise after cell lysis. youtube.com Probes designed for live-cell imaging can provide a dynamic view of drug engagement with its targets in real-time.

Future work will focus on creating "dual-tagging" probes that contain both the photoreactive moiety and a clickable chemical handle (e.g., an alkyne or azide). This allows for a two-step labeling process where the probe first cross-links to its target, and then a fluorescent reporter is attached via bioorthogonal chemistry. This approach offers greater flexibility and sensitivity. nsf.gov

| Imaging Application | Role of Photoaffinity Probe | Enabling Technology | Research Goal |

| In-Gel Fluorescence | Covalently links a fluorescent tag to the target protein. | SDS-PAGE and fluorescence scanner. | Visualize and quantify labeled proteins from a cell lysate. nih.gov |

| Confocal Microscopy | Reports the subcellular localization of the probe-target complex. | Fluorophore-conjugated probe and confocal microscope. | Determine the specific organelles or compartments where the interaction occurs. |

| Live-Cell Pulldown | Captures target proteins in their native environment for later analysis. | Biotin-conjugated probe and streptavidin enrichment. | Identify target proteins while preserving post-translational modifications and complex integrity. youtube.com |

Application in High-Throughput Screening Methodologies for Novel Ligand Discovery and Target Engagement Assessment

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify new drug candidates. nih.gov Photoaffinity labeling is a powerful tool in this context, used to validate hits from phenotypic screens where the molecular target is unknown. A probe based on the this compound scaffold can be used to confirm that a hit compound physically engages with a protein target.

The workflow typically involves:

Probe Synthesis: A known bioactive molecule or a hit from a primary screen is modified with the photoaffinity linker.

Competitive Binding: Cells or lysates are incubated with the hit compound, followed by the addition of the photoaffinity probe. If the hit compound binds to the target, it will block the probe from binding, leading to a reduced labeling signal.

Photolabeling and Analysis: The sample is irradiated with UV light to induce covalent cross-linking, and the amount of labeled protein is quantified, often by fluorescence or mass spectrometry.

This method provides direct evidence of target engagement and can be adapted to a 96-well or 384-well plate format, making it suitable for HTS campaigns. nih.gov

| HTS-PAL Step | Description | Purpose |

| 1. Probe Incubation | Live cells or cell lysates are treated with the photoaffinity probe. | Allow the probe to bind to its target proteins. |

| 2. UV Activation | The sample is exposed to a specific wavelength of UV light. | Generate the reactive intermediate to form a covalent bond with the target. nih.gov |

| 3. Lysis & Enrichment | Cells are lysed, and labeled proteins are enriched (e.g., using a biotin (B1667282) tag on the probe). | Isolate the target proteins from the complex proteome. |

| 4. Identification | Enriched proteins are identified using mass spectrometry. | Determine the molecular identity of the small molecule's targets. enamine.net |

Exploration of this compound in Novel Biological Systems and Disease-Relevant Contexts

The true power of a chemical probe lies in its application to answer pressing biological questions. The this compound scaffold can be conjugated to various ligands to investigate their targets in a range of biological contexts. Photoaffinity labeling has been successfully used to identify the binding sites of drugs like calcium channel blockers and to discover novel targets for antidiabetic agents. nih.gov

Future applications could involve:

Identifying Off-Target Effects: Many drugs are withdrawn from clinical trials due to unforeseen side effects. Probes can be used to identify these "off-target" interactions, providing crucial information for drug development.

Studying Drug Resistance: In cancer or infectious diseases, resistance often emerges from mutations in the drug's target protein or the activation of alternative pathways. Photoaffinity probes can help elucidate these mechanisms by comparing protein interaction profiles in sensitive versus resistant cells.

Neurodegenerative Diseases: In conditions like Alzheimer's disease, identifying the proteins that interact with pathological aggregates (e.g., amyloid peptides) is critical. Photo-leucine and photo-methionine have been used to study these interactions, and a similar strategy could be employed with probes built on the this compound scaffold. nih.gov

| Disease Area | Potential Application of Photoaffinity Probe | Example Biological Target(s) |

| Oncology | Identify targets of novel anti-proliferative compounds or map resistance mechanisms. | Protein kinases, Glutathione S-transferase. nih.gov |

| Neurodegeneration | Elucidate protein interactions with amyloidogenic peptides. | AMPA receptors, membrane protein PGRMC1. nih.gov |

| Infectious Disease | Identify host or pathogen proteins targeted by antimicrobial agents. | Viral or bacterial enzymes. |

| Metabolic Disease | Deconvolute targets of molecules that regulate lipid or glucose homeostasis. | ATP-sensitive potassium channels, Insig-1. nih.govnih.gov |

Synergistic Use with Integrated Proteomics and Interactomics Platforms for Comprehensive Interactome Mapping

Perhaps the most powerful application of photoaffinity labeling is its integration with mass spectrometry-based proteomics. This combination, often called chemoproteomics, enables the unbiased, proteome-wide identification of small molecule-protein interactions. nih.govnih.gov A probe based on this compound is ideally suited for this workflow.

The process involves covalently capturing all interacting proteins, which are then digested into peptides and identified by high-resolution mass spectrometry. This approach moves beyond identifying a single target to mapping a compound's entire "interactome." nih.gov By comparing the interactomes of related molecules or the same molecule under different cellular states, researchers can gain deep insights into its mechanism of action. The combination of photoaffinity labeling with other techniques like surface plasmon resonance can further validate these interactions and provide quantitative binding data. nih.gov This integrated approach is essential for building a complete picture of how a drug or metabolite functions in a complex biological system.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-(2-Nitro-4-azidophenylamino)caproate, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-nitro-4-azidoaniline with caproic acid derivatives. Optimization should focus on reaction stoichiometry, solvent selection (e.g., DMF or acetonitrile), and temperature control. Catalysts like HATU or DCC can improve coupling efficiency . Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography. Adjusting pH during workup can enhance solubility of intermediates, as seen in caproate biosynthesis studies where pH influenced product formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use UV-Vis spectroscopy to detect nitro and azido groups (absorption peaks ~260–300 nm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Reverse-phase HPLC with C18 columns and mobile phases containing trifluoroacetic acid (TFA) improves separation . Nuclear Overhauser Effect (NOE) NMR experiments can resolve steric hindrance around the aryl-amino linkage.

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and humidity (75% RH). Analyze degradation products via LC-MS. Stability is pH-dependent; buffer solutions (pH 4–8) can mimic physiological conditions. Store lyophilized samples at -20°C in amber vials to prevent azide decomposition.

Advanced Research Questions

Q. How can experimental designs be structured to evaluate the photoaffinity labeling efficiency of this compound in enzyme inhibition assays?

- Methodological Answer : Use pulsed UV irradiation (365 nm) to activate the azide group for covalent binding to target enzymes. Pre-incubate the compound with the enzyme (e.g., Pim1 kinase ), then irradiate. Quantify labeling efficiency via SDS-PAGE with fluorescent tags or Western blotting using anti-caproate antibodies. Control experiments should include dark conditions and competitive inhibitors to confirm specificity.

Q. What strategies resolve contradictions in bioactivity data across studies, such as conflicting IC₅₀ values for kinase inhibition?

- Methodological Answer : Contradictions may arise from assay variability (e.g., ATP concentrations in kinase assays) or impurities. Replicate experiments using standardized protocols (e.g., FINER criteria ). Validate purity via orthogonal methods (HPLC, NMR). Compare results with structurally analogous compounds (e.g., citronellyl caproate ) to identify structure-activity trends. Meta-analyses of datasets using tools like PRISMA can isolate confounding variables .

Q. How can computational modeling guide the design of derivatives of this compound for improved target binding?

- Methodological Answer : Perform molecular docking (e.g., Molegro Virtual Docker) to predict interactions with active sites (e.g., Lys 67 and Asp 186 in Pim1 kinase ). Use QSAR models to correlate substituent effects (e.g., nitro group position) with binding affinity. Validate predictions via synthesis and SPR (Surface Plasmon Resonance) binding assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.